molecular formula C11H6ClN3OS2 B11081668 (4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone

(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone

Cat. No.: B11081668
M. Wt: 295.8 g/mol
InChI Key: IWLCQKVRBJLCGN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone is a complex organic compound with a unique structure that includes a chlorophenyl group and a thiazolotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization with appropriate reagents to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines

Scientific Research Applications

(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H6ClN3OS2

Molecular Weight

295.8 g/mol

IUPAC Name

(4-chlorophenyl)-(2-sulfanylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-1-yl)methanone

InChI

InChI=1S/C11H6ClN3OS2/c12-8-3-1-7(2-4-8)9(16)15-10(17)13-11-14(15)5-6-18-11/h1-6H

InChI Key

IWLCQKVRBJLCGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C(=S)N=C3N2C=CS3)Cl

Origin of Product

United States

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